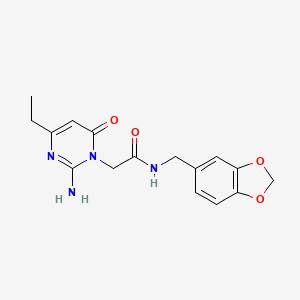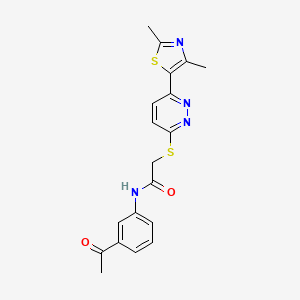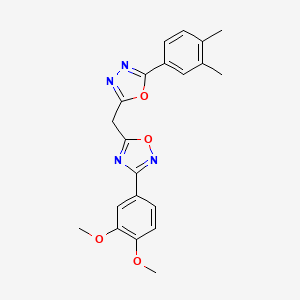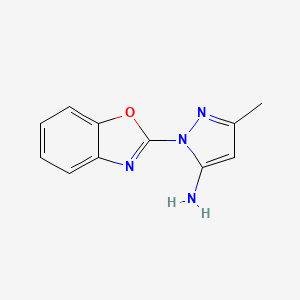
(Quinolin-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Quinolin-3-yl)thiourea” is an organic compound with the molecular formula C10H9N3S. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of numerous studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 203.27. Further physical and chemical properties are not specified in the retrieved papers.科学的研究の応用
Chemosensing and Antioxidant Studies Quinolin-3-ylthiourea derivatives have been investigated for their chemosensing capabilities, particularly in the context of acylthiourea derivatives. These compounds exhibit fluorescence emission and have shown potential in colorimetric and UV-visible titrations for sensing applications. Additionally, they possess notable antioxidant activity, which has implications for their use in various biological contexts (Kalaiyarasi et al., 2019).
Antimicrobial Activities Several quinolin-3-ylthiourea derivatives have demonstrated significant in vitro antimicrobial activities against various microorganisms, including Escherichia coli and Staphylococcus aureus. This suggests their potential utility in the development of new antimicrobial agents (Subashini & Khan, 2011).
HIV-1 Integrase Inhibition Compounds like 2-(Quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors. They block multiple steps of HIV-1 integration, showcasing their potential as antiretroviral compounds in HIV treatment (Kessl et al., 2012).
Anticancer Properties Quinolin-3-ylthiourea derivatives have been synthesized and evaluated for their anticancer activity. Some specific analogs containing quinolin-3-yl moieties have shown potent growth inhibition against various cancer cell lines, indicating their potential in cancer therapy (Penthala et al., 2014).
Anion Sensing Properties Novel colorimetric sensors based on thiourea and urea moieties, including quinolin-3-ylthiourea derivatives, have been developed for fluoride detection. These sensors change color in the presence of fluoride ions, demonstrating their application in anion detection (Kim et al., 2012).
Rhizogenesis in Plant Propagation Quinolin-3-ylthiourea derivatives have been explored for their influence on rhizogenesis in microclonal propagation of plants. These derivatives, especially when modified with certain substituents, have shown effectiveness in stimulating root growth in plant clones (Zavhorodnii et al., 2022).
作用機序
Target of Action
(Quinolin-3-yl)thiourea, a derivative of quinoline and thiourea, has been found to exhibit diverse biological activities .
Mode of Action
Quinoline derivatives are known to have high and selective activity attained through different mechanisms of action . Thiourea derivatives have been reported to show diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Biochemical Pathways
Quinoline derivatives have been associated with numerous biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 20327 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with quinoline and thiourea derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study showed that a quinoline–thiourea conjugate was used as a fluorescence sensor to detect mercury ion in aquatic plants , suggesting that the compound’s action can be influenced by the presence of specific ions in the environment.
Safety and Hazards
将来の方向性
Quinoline derivatives, including “(Quinolin-3-yl)thiourea”, have versatile applications in medicinal and synthetic organic chemistry . They play a major role in drug discovery and have potential biological and pharmaceutical activities . Therefore, the development of new molecules containing the quinoline nucleus and the investigation of their biological activities are promising future directions .
特性
IUPAC Name |
quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHWMBUEPKVKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30162-39-1 |
Source


|
| Record name | (quinolin-3-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)


![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)





![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)


